3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
The compound “3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets have been used for the highly selective and sensitive detection of primary aromatic amines .
Synthesis Analysis
The synthesis of related compounds involves the introduction of an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), into a 2D framework . This process results in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Scientific Research Applications
Synthesis and Pharmacological Activities
Research has focused on the synthesis of fused heterobicyclic nitrogen systems, including 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, and their potential pharmacological activities. For example, Saad et al. (2011) described the microwave-assisted synthesis of new fused 1,2,4-triazines bearing thiophene moieties expected to exhibit pharmacological activity. Some of these compounds demonstrated cytotoxic activities against different cancer cell lines, indicating potential applications in cancer research and treatment (Saad, Youssef, & Mosselhi, 2011).
Antimicrobial and Antifungal Applications
Shiradkar and Kale (2006) synthesized condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4][1,3,4]thiadiazines, which were evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).
Mechanism of Action
Target of Action
The compound contains a benzothiadiazole moiety, which is often found in compounds with fluorescence properties . Therefore, it’s possible that the compound could interact with targets that can be detected or modulated by fluorescence.
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or electrostatic interactions. The benzothiadiazole and triazine moieties could potentially participate in these interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific study data. Compounds with similar structures have been used in fluorescence-based detection of various biomolecules .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound is used as a fluorescent probe, its action could result in the generation of a fluorescent signal that can be detected and measured .
Future Directions
properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c24-16(10-1-2-12-14(9-10)20-27-19-12)22-6-3-11(4-7-22)23-17(25)15-13(18-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEHRLYVSKFIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one |
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